3-(2-Methoxyphenoxy)benzaldehyde
Overview
Description
3-(2-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a benzaldehyde group attached to a methoxyphenoxy group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Scientific Research Applications
3-(2-Methoxyphenoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential for biological activity due to the presence of methoxy and aromatic groups.
Medicine: Research into its potential therapeutic properties, although specific applications are still under investigation.
Industry: Used in the production of liquid crystals and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Methoxyphenoxy)benzaldehyde involves a Suzuki-Miyaura coupling reaction between 3-(formylphenyl)boronic acid and guaiacol (2-methoxyphenol). The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound often involve the oxidation of meta-phenoxy toluene in the presence of a catalyst containing cobalt and manganese acetates, along with promoters like bromide and zirconium ions . The reaction is carried out at elevated temperatures (398-448 K) and pressures (200-900 psig).
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
Oxidation: 3-(2-Methoxyphenoxy)benzoic acid.
Reduction: 3-(2-Methoxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)benzaldehyde is not well-documented. its structural features suggest potential interactions with biological targets. The methoxy group can influence the molecule’s interaction with enzymes and receptors, while the aromatic rings may facilitate binding through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenoxy)benzaldehyde: Similar structure but with the methoxy group in a different position.
3-(4-Methoxyphenoxy)benzaldehyde: Another positional isomer with the methoxy group at the 4-position.
Uniqueness
3-(2-Methoxyphenoxy)benzaldehyde is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWPJYYSGTPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467733 | |
Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66855-92-3 | |
Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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